molecular formula C9H5F3N2O B1504016 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 944903-91-7

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B1504016
CAS No.: 944903-91-7
M. Wt: 214.14 g/mol
InChI Key: UAXLBYYHIYNURW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzimidazole ring structure

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a strong electrophile, facilitating nucleophilic substitution reactions. This compound has been studied for its interactions with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . By inhibiting PTP1B, this compound can modulate insulin signaling pathways, making it a potential candidate for the treatment of type-2 diabetes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to altered gene expression and disrupted cellular metabolism, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. For example, its interaction with PTP1B involves the formation of a covalent bond with the active site cysteine residue, resulting in enzyme inhibition . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can maintain its biological activity over extended periods, making it suitable for chronic treatment regimens.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. Low to moderate doses of this compound have been shown to effectively modulate target enzymes and signaling pathways without causing significant adverse effects . High doses can lead to toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities. These findings highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary metabolic pathway involves the oxidation of the aldehyde group to form carboxylic acid derivatives, which are then conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations can influence the compound’s bioavailability and pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in the liver and kidneys, where it undergoes metabolic transformation and excretion.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . For example, the presence of a trifluoromethyl group can enhance its lipophilicity, facilitating its accumulation in lipid-rich organelles like the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:

  • Benzimidazole Synthesis: The starting material, benzimidazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride.

  • Carbaldehyde Formation: The carbaldehyde group is introduced through oxidation reactions, often using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, MnO₂

  • Reduction: LiAlH₄, NaBH₄

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)

Major Products Formed:

  • Oxidation: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid

  • Reduction: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-amine

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry and Biology: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the compound's stability and bioactivity, making it valuable in drug design.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine: Similar in structure but differs in the heterocyclic ring system.

  • 2-Fluoro-6-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but has an aniline group instead of the benzimidazole ring.

Uniqueness: 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group and the benzimidazole ring, which provides distinct chemical and biological properties compared to other trifluoromethylated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLBYYHIYNURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696297
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-91-7
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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